molecular formula C29H36N6O4S B13394753 1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide

1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide

Cat. No.: B13394753
M. Wt: 564.7 g/mol
InChI Key: HSHPBORBOJIXSQ-UHFFFAOYSA-N
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Description

1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes cyclohexyl, oxazolyl, and thiazolyl groups

Preparation Methods

The synthesis of 1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the cyclohexyl and pyrrolidine derivatives, followed by the introduction of the oxazolyl and thiazolyl groups. Reaction conditions often involve the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others, depending on the reagents and conditions used.

Scientific Research Applications

1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.

Comparison with Similar Compounds

When compared to similar compounds, 1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups

Properties

Molecular Formula

C29H36N6O4S

Molecular Weight

564.7 g/mol

IUPAC Name

1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H36N6O4S/c1-18(30-2)24(36)32-23(20-12-7-4-8-13-20)29(38)35-16-9-14-21(35)25(37)34-27-22(19-10-5-3-6-11-19)33-28(40-27)26-31-15-17-39-26/h3,5-6,10-11,15,17-18,20-21,23,30H,4,7-9,12-14,16H2,1-2H3,(H,32,36)(H,34,37)

InChI Key

HSHPBORBOJIXSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC

Origin of Product

United States

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